molecular formula C18H18N6O3 B2571535 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396857-51-4

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2571535
CAS RN: 1396857-51-4
M. Wt: 366.381
InChI Key: AKFASEKISJVQGE-UHFFFAOYSA-N
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Description

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Theoretical Studies

Heterocyclic compounds similar to the specified chemical structure have been the subject of extensive structural and theoretical studies. For instance, research on the structural features of related compounds, such as triazolo[1,5-c][1,3,5]benzoxadiazocines and triazolo[1,5-c][1,3,5]oxadiazocines, employs experimental techniques like single-crystal X-ray diffraction and FT-IR spectroscopy alongside theoretical methods including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. These studies not only elucidate the molecular architecture but also provide insights into vibrational frequencies, molecular electrostatic potential maps, and frontier molecular orbitals, crucial for understanding the electronic properties and reactivity of such compounds (Gumus et al., 2018) (Gumus et al., 2019).

Synthesis and Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, which share a core structural motif with the specified compound, highlight the potential of these molecules as leads for developing new antimicrobial agents. Through various synthetic pathways, researchers have introduced different substituents into the triazole core, demonstrating the chemical versatility of these heterocycles. Some derivatives exhibit good or moderate activities against a range of microorganisms, indicating their potential utility in addressing antimicrobial resistance (Bektaş et al., 2007).

Chemical Transformations and Synthetic Methodologies

The development of novel synthetic methodologies for constructing heterocyclic frameworks similar to the specified compound is of great interest. Transformations involving the pyrido[1,2-a]pyrazine ring system into various heterocyclic structures, such as imidazo[1,2-a]pyridines and diazaaceanthrylenes, showcase the synthetic flexibility and the potential for generating structurally diverse molecules from common precursors. These synthetic routes are crucial for expanding the chemical space of heterocyclic compounds for further biological and material science applications (Kolar et al., 1996).

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-10-8-19-14(11(2)15(10)26-4)9-24-18(25)23-7-5-6-13(16(23)21-24)17-20-12(3)22-27-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFASEKISJVQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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